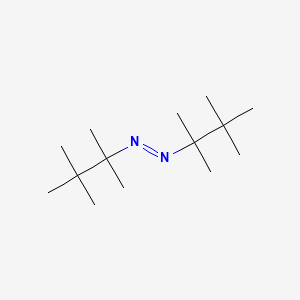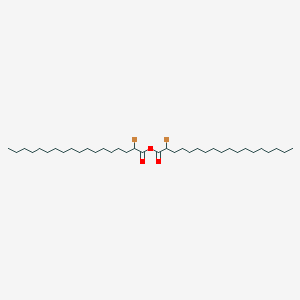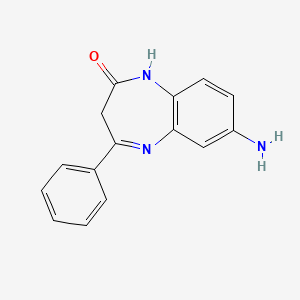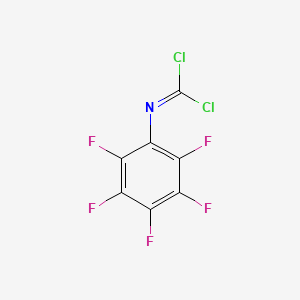
Anthracene, 1,2,3,4,5,6,7,8-octamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthracene, 1,2,3,4,5,6,7,8-octamethyl- is a derivative of anthracene, a polycyclic aromatic hydrocarbon composed of three fused benzene rings. This compound is characterized by the presence of eight methyl groups attached to the anthracene core, which significantly alters its chemical and physical properties compared to the parent compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of anthracene, 1,2,3,4,5,6,7,8-octamethyl- typically involves the methylation of anthracene. One common method is the Friedel-Crafts alkylation, where anthracene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and a temperature range of 0-50°C to ensure controlled methylation.
Industrial Production Methods
Industrial production of anthracene derivatives, including anthracene, 1,2,3,4,5,6,7,8-octamethyl-, often employs similar Friedel-Crafts alkylation techniques but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Anthracene, 1,2,3,4,5,6,7,8-octamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of partially or fully hydrogenated anthracene derivatives.
Substitution: Electrophilic substitution reactions can occur, where the methyl groups can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at elevated temperatures.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst at room temperature.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Hydrogenated anthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Applications De Recherche Scientifique
Anthracene, 1,2,3,4,5,6,7,8-octamethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of anthracene, 1,2,3,4,5,6,7,8-octamethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also inhibit the activity of topoisomerases, enzymes involved in DNA unwinding, leading to cytotoxic effects. The presence of methyl groups enhances its lipophilicity, facilitating its interaction with lipid membranes and increasing its cellular uptake.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene: The parent compound with no methyl substitutions.
Phenanthrene: A structural isomer of anthracene with three fused benzene rings arranged in a different configuration.
Tetracene: A polycyclic aromatic hydrocarbon with four fused benzene rings.
Uniqueness
Anthracene, 1,2,3,4,5,6,7,8-octamethyl- is unique due to the presence of eight methyl groups, which significantly alter its chemical reactivity, solubility, and electronic properties compared to its parent compound and other similar polycyclic aromatic hydrocarbons. These modifications make it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
64094-28-6 |
|---|---|
Formule moléculaire |
C22H26 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
1,2,3,4,5,6,7,8-octamethylanthracene |
InChI |
InChI=1S/C22H26/c1-11-12(2)16(6)20-10-22-18(8)14(4)13(3)17(7)21(22)9-19(20)15(11)5/h9-10H,1-8H3 |
Clé InChI |
BVRXMNBGXAEBOO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C2C=C3C(=C(C(=C(C3=CC2=C1C)C)C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



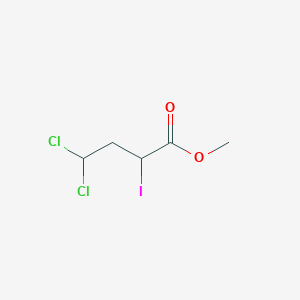
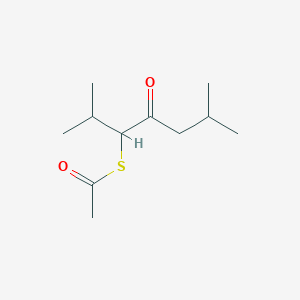
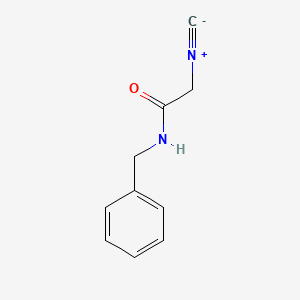
![2-[2-(2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14492940.png)
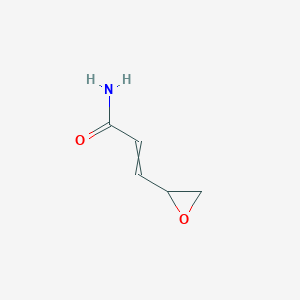
![N-[3-(4-Benzoylphenyl)propanoyl]-L-phenylalanine](/img/structure/B14492955.png)
![1-Iodo-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14492967.png)
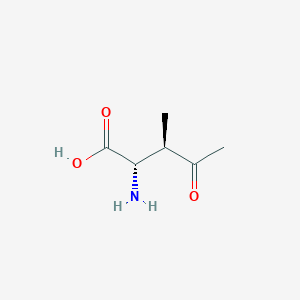
![3-[(Octadec-1-en-1-yl)sulfanyl]prop-2-enoyl bromide](/img/structure/B14492975.png)
